N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C19H18ClN5O2 and its molecular weight is 383.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound features a benzimidazole moiety linked to an imidazolidinone structure through an acetamide group. The synthesis typically involves multi-step reactions, including the formation of C–N bonds through condensation reactions. A general synthetic route includes:
-
Formation of the Benzimidazole Core :
- Reaction of o-phenylenediamine with appropriate aldehydes.
-
Introduction of the Imidazolidinone :
- Condensation with 4-chlorophenyl and subsequent acetylation.
-
Final Product Isolation :
- Purification through techniques such as recrystallization or chromatography.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, a series of 1H-benzimidazole derivatives were evaluated for their ability to inhibit human topoisomerase I (Hu Topo I), an enzyme crucial for DNA replication and repair. The findings showed that certain derivatives had IC50 values in the micromolar range, suggesting potent inhibition of cancer cell growth .
Table 1: Anticancer Activity of Related Compounds
Compound ID | Structure Type | IC50 (μM) | Mechanism of Action |
---|---|---|---|
11a | Benzimidazole derivative | 0.16 | Hu Topo I inhibition |
12b | Benzimidazole derivative | 3.6 | DNA intercalation |
12c | Benzimidazole derivative | 16 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
In addition to anticancer properties, derivatives of benzimidazole have shown antimicrobial activity against various bacterial strains. Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .
Table 2: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 μg/mL |
Escherichia coli | 64 μg/mL |
Pseudomonas aeruginosa | 128 μg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : The compound likely interacts with DNA through intercalation or groove binding, disrupting normal DNA function and leading to cell cycle arrest .
- Enzyme Inhibition : By inhibiting topoisomerases, the compound prevents the relaxation of supercoiled DNA necessary for replication and transcription .
- Cell Cycle Arrest : Flow cytometry studies indicate that compounds similar to this one cause significant G2/M phase arrest in cancer cells, which is indicative of DNA damage responses .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of benzimidazole derivatives:
- Study on Cancer Cell Lines : A study screened a library of benzimidazole derivatives against a panel of 60 human cancer cell lines at the National Cancer Institute (NCI). Compounds demonstrated varied levels of growth inhibition, with some achieving GI50 values as low as 0.16 μM .
- Antimicrobial Efficacy Testing : Another study focused on the antimicrobial properties where synthesized derivatives were tested against clinical isolates. Results indicated significant inhibition at concentrations comparable to standard antibiotics .
属性
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-[3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O2/c20-13-5-7-14(8-6-13)25-10-9-24(19(25)27)12-18(26)21-11-17-22-15-3-1-2-4-16(15)23-17/h1-8H,9-12H2,(H,21,26)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWHLFPFUPOVQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NCC2=NC3=CC=CC=C3N2)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。